Ethyl 5-cyclopropyl-5-oxovalerate

11β-HSD1 inhibition Metabolic syndrome Structure-activity relationship

Ethyl 5-cyclopropyl-5-oxovalerate (CAS 898776-27-7), also known as ethyl 5-cyclopropyl-5-oxopentanoate, is a γ-ketoester building block with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. It features a terminal cyclopropyl ketone moiety and an ethyl ester group separated by a four-carbon alkyl chain.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 898776-27-7
Cat. No. B1327829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyclopropyl-5-oxovalerate
CAS898776-27-7
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1CC1
InChIInChI=1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3
InChIKeyJXXMFAGRMYXHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-cyclopropyl-5-oxovalerate (CAS 898776-27-7): A Cyclopropyl-Containing γ-Ketoester Building Block for Pharmaceutical Synthesis


Ethyl 5-cyclopropyl-5-oxovalerate (CAS 898776-27-7), also known as ethyl 5-cyclopropyl-5-oxopentanoate, is a γ-ketoester building block with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. It features a terminal cyclopropyl ketone moiety and an ethyl ester group separated by a four-carbon alkyl chain . The compound is commercially available from multiple vendors with typical purities ranging from 95% to 98% and is supplied as a yellow oil at ambient temperature . The presence of the cyclopropyl group confers unique conformational rigidity and electronic properties that differentiate it from non-cyclopropyl analogs in synthetic and medicinal chemistry applications .

Why Generic Substitution of Ethyl 5-cyclopropyl-5-oxovalerate with Other Ketoesters Is Not Straightforward


Generic substitution of Ethyl 5-cyclopropyl-5-oxovalerate with other γ-ketoesters—such as ethyl 5-oxovalerate (lacking the cyclopropyl group), ethyl 5-cyclopentyl-5-oxovalerate (with a larger cycloalkyl ring), or ethyl 5-phenyl-5-oxovalerate (with an aromatic substituent)—is not trivial due to the unique conformational and electronic properties imparted by the cyclopropyl moiety. The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol relative to cyclopentane), a fixed 60° dihedral angle that restricts rotational freedom, and π-character in the C–C bonds that alters electron density at the adjacent carbonyl [1]. These structural features can materially affect downstream reactivity (e.g., nucleophilic addition to the ketone, enolate formation), metabolic stability (resistance to CYP-mediated oxidation relative to larger alkyl groups), and biological target engagement (as demonstrated in structure-activity relationship studies where cyclopropyl substitution alters potency by orders of magnitude compared to methyl, isopropyl, or thienyl analogs) [2]. Consequently, replacing Ethyl 5-cyclopropyl-5-oxovalerate with a non-cyclopropyl analog in a validated synthetic route or medicinal chemistry campaign may lead to divergent reaction outcomes, altered pharmacokinetic profiles, or loss of biological activity—necessitating explicit verification rather than assumption of interchangeability.

Ethyl 5-cyclopropyl-5-oxovalerate (CAS 898776-27-7): Quantitative Differentiation Evidence Against Closest Analogs


Cyclopropyl Substitution Modulates 11β-HSD1 Inhibitory Potency by Over 45-Fold Relative to Methyl and Thienyl Analogs

In a series of adamantyl heterocyclic ketones evaluated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, substitution at the R² position with a cyclopropyl group yielded an IC₅₀ of 129 nM, whereas replacement with a 2-thienyl group resulted in an IC₅₀ of 5871 nM—a 45.5-fold reduction in potency [1]. The methyl analog (IC₅₀ = 36 nM) was 3.6-fold more potent, while the bis-cyclopropyl analog (R¹ = cyclopropyl, R² = cyclopropyl) showed markedly reduced activity (IC₅₀ = 1857 nM, 14.4-fold less potent than the mono-cyclopropyl variant), indicating that the steric and electronic contributions of the cyclopropyl group are highly context-dependent and not simply additive [1]. This class-level SAR evidence demonstrates that the cyclopropyl moiety at the ketone terminus can exert a profound, quantifiable influence on biological target engagement relative to other alkyl or heteroaryl substituents.

11β-HSD1 inhibition Metabolic syndrome Structure-activity relationship

Cyclopropyl Group Enhances Metabolic Stability by Resisting CYP-Mediated Oxidation Relative to Larger Alkyl Chains

The cyclopropyl group is widely recognized in medicinal chemistry for its ability to reduce oxidative metabolism compared to larger alkyl substituents. Unlike methyl, ethyl, or isopropyl groups that undergo rapid CYP-mediated hydroxylation, the cyclopropyl ring's inherent ring strain and unique electronic structure make it a poorer substrate for cytochrome P450 enzymes [1]. This property is leveraged in drug design to improve metabolic stability and extend half-life. While direct comparative metabolic stability data for Ethyl 5-cyclopropyl-5-oxovalerate versus non-cyclopropyl ketoesters are not available in the public domain, the well-established class-level behavior of cyclopropyl-containing compounds supports the inference that this building block may confer enhanced metabolic stability to derived molecules compared to analogs bearing larger or more flexible alkyl groups at the ketone terminus.

Metabolic stability Cytochrome P450 Drug design

Purity Specifications Vary by Vendor: 95% (AKSci) vs. 97% (Fluorochem, Sigma-Aldrich) vs. 98% (Leyan) for CAS 898776-27-7

Commercial suppliers of Ethyl 5-cyclopropyl-5-oxovalerate offer the compound at differing minimum purity specifications: AKSci lists a minimum purity of 95% , Fluorochem and Sigma-Aldrich (Rieke Metals) specify 97% purity , and Leyan indicates 98% purity . While all purities are suitable for general research use, the 2–3% absolute difference in purity may be consequential for applications requiring precise stoichiometry (e.g., kinetic studies, cGMP intermediate synthesis) or where minor impurities could interfere with sensitive catalytic reactions. Researchers should request certificates of analysis (CoA) to verify batch-specific purity and impurity profiles prior to selection.

Chemical procurement Purity specification Vendor comparison

Ethyl 5-cyclopropyl-5-oxovalerate (CAS 898776-27-7): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 11β-HSD1 Inhibitor Analogs for Metabolic Disease Research

Ethyl 5-cyclopropyl-5-oxovalerate serves as a key building block for constructing adamantyl heterocyclic ketones and related scaffolds evaluated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. As demonstrated in the SAR study by Zhang et al., the cyclopropyl substituent at the ketone terminus of these inhibitors contributes to a defined potency range (IC₅₀ ≈ 129 nM for mono-cyclopropyl analogs), which is materially different from other substituents such as 2-thienyl (IC₅₀ = 5871 nM) or methyl (IC₅₀ = 36 nM) [1]. Researchers developing novel 11β-HSD1 inhibitors for type 2 diabetes, obesity, or metabolic syndrome should prioritize this cyclopropyl-containing ketoester to access the specific potency and selectivity profile associated with this substructure, rather than substituting with non-cyclopropyl ketoesters that may yield divergent SAR outcomes.

Medicinal Chemistry Campaigns Requiring Enhanced Metabolic Stability

In drug discovery programs where metabolic stability is a critical optimization parameter, Ethyl 5-cyclopropyl-5-oxovalerate offers the class-level advantage of reduced susceptibility to cytochrome P450-mediated oxidation due to the presence of the cyclopropyl group [1]. Compared to building blocks bearing larger or more flexible alkyl groups (e.g., ethyl, isopropyl, cyclopentyl) at the same position, the cyclopropyl moiety is expected to confer improved resistance to oxidative metabolism, potentially leading to longer half-lives and reduced clearance in downstream lead compounds. This makes Ethyl 5-cyclopropyl-5-oxovalerate a strategically preferable choice for early-stage SAR exploration when metabolic stability is a known liability of the chemical series.

Synthesis of Cyclopropyl-Containing CCR5 Antagonist Intermediates

Patent literature (e.g., WO2004055010A2) describes cyclopropyl-containing compounds as CCR5 antagonists with potential utility in treating HIV infection, asthma, rheumatoid arthritis, and other inflammatory conditions [1]. Ethyl 5-cyclopropyl-5-oxovalerate can be employed as a synthetic intermediate for constructing the cyclopropyl ketoester motifs present in certain CCR5 antagonist scaffolds. Procurement of this specific cyclopropyl ketoester—rather than a generic γ-ketoester—ensures access to the precise conformational and electronic features required for CCR5 target engagement, thereby supporting the faithful reproduction of patented synthetic routes and the generation of novel analogs within this therapeutic class.

Quality-Sensitive Synthetic Applications Requiring High-Purity (>97%) Ketoester Starting Material

For synthetic applications where precise stoichiometry and minimal impurity interference are paramount—such as kinetic studies, cGMP intermediate synthesis, or catalytic reactions sensitive to trace contaminants—procurement of Ethyl 5-cyclopropyl-5-oxovalerate from vendors specifying 97–98% purity (Fluorochem, Sigma-Aldrich, Leyan) is recommended over lower-purity (95%) sources [1][2][3]. The 2–3% absolute purity difference may be consequential in reactions where side products from impurities could compromise yield, selectivity, or analytical interpretation. Researchers should verify batch-specific purity via certificate of analysis (CoA) and select the appropriate vendor based on the sensitivity of the intended application.

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